N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
Description
N-(5-{[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridin core substituted with a 5-methyl-1,3,4-thiadiazole-2-carbamoylmethyl group at position 5 and a thiophene-3-carboxamide moiety at position 2. Its synthesis likely involves multi-step coupling reactions, as seen in analogous thiazole and thiadiazole derivatives .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-9-20-21-16(26-9)18-13(23)7-22-4-2-11-12(6-22)27-15(17-11)19-14(24)10-3-5-25-8-10/h3,5,8H,2,4,6-7H2,1H3,(H,17,19,24)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALYMHPTBZZWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol.
Formation of the Thiazolopyridine Ring: The intermediate product is then reacted with appropriate reagents to form the thiazolopyridine ring.
Coupling with Thiophene-3-carboxamide: The final step involves coupling the thiazolopyridine intermediate with thiophene-3-carboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce functional groups like alkyl or aryl groups.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound involves multiple steps:
- Formation of the Thiadiazole Ring : React 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a solvent followed by cyclization with thiourea.
- Formation of the Thiazolopyridine Ring : The intermediate product is then reacted with specific reagents to form the thiazolopyridine structure.
- Coupling with Thiophene-3-carboxamide : Finally, couple the thiazolopyridine intermediate with thiophene-3-carboxamide under controlled conditions to yield the target compound.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research has focused on the interactions of this compound with various biological targets:
- Mechanism of Action : The compound interacts with enzymes and receptors to modulate their activity. It may inhibit enzymes involved in DNA replication and cancer cell proliferation.
Anticancer Activity
N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide has shown potential as an anticancer agent:
| Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|
| HCT116 | 191.1 nM | VEGFR-2 inhibition |
| MCF7 | - | Induction of apoptosis |
| PC3 | - | ROS production |
| A549 | - | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
| Pathogen | MIC Value | Mechanism of Action |
|---|---|---|
| Staphylococcus epidermidis | 0.0078 μg/ml | DNA gyrase inhibition |
| Enterococcus faecalis | 0.125 μg/ml | Disruption of cell wall synthesis |
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound effectively inhibits cancer cell growth in various cell lines by targeting specific pathways involved in cell proliferation and survival.
- Antimicrobial Research : The compound was tested against multiple bacterial strains and fungi, showing significant inhibitory effects that suggest its potential as a therapeutic agent in treating infections.
Mechanism of Action
The mechanism of action of N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazolo[5,4-c]pyridin vs. Pyridinyl-Thiazole Hybrids: The target compound’s thiazolo[5,4-c]pyridin core distinguishes it from simpler pyridinyl-thiazole hybrids, such as ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives . The fused bicyclic system may enhance rigidity and π-π stacking interactions compared to monocyclic analogs.
- Thiadiazole Substituents: The 5-methyl-1,3,4-thiadiazol-2-yl group is shared with compounds like 5-amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile (7a), which exhibits a melting point of 189.6°C . This substituent’s electron-withdrawing nature may influence reactivity and binding affinity.
Carboxamide Functionalization
- Thiophene-3-carboxamide vs. Pyridinylcarboxamides : Unlike N-(3,5-dimethoxyphenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18j), which has a pyridinylcarboxamide group , the target compound’s thiophene-3-carboxamide moiety introduces sulfur-based hydrophobicity and altered electronic distribution.
Physical and Spectral Properties
Table 1: Comparative Physical and Spectral Data
*Calculated based on molecular formula.
Biological Activity
The compound N-(5-{[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a novel derivative that incorporates both thiadiazole and thiophene moieties. These structural features are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thiadiazole ring known for its antimicrobial and anti-inflammatory properties.
- A thiophene ring which enhances the lipophilicity and bioavailability of the compound.
- A thiazolo-pyridine moiety that is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-3-carboxamide derivatives. For instance, a related compound (14d) demonstrated significant anti-proliferative activity against various cancer cell lines including HCT116 (colon), MCF7 (breast), PC3 (prostate), and A549 (lung) with an IC50 value of 191.1 nM against VEGFR-2 . The mechanisms through which these compounds exert their effects include:
- Inhibition of VEGFR-2 : This receptor is crucial for tumor angiogenesis. Inhibition leads to reduced tumor growth and metastasis.
- Induction of Apoptosis : The compound increases reactive oxygen species (ROS) production and alters cell cycle progression, promoting cancer cell death.
- Molecular Docking Studies : Simulations indicate stable binding to the active site of VEGFR-2, supporting its role as a potential lead compound for anti-cancer drug development .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold exhibit broad-spectrum antimicrobial activities. Studies have shown that derivatives can effectively combat various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria . The mechanisms of action may include:
- Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit bacterial DNA gyrase, essential for DNA replication.
- Synergistic Effects : Combinations with existing antibiotics have demonstrated enhanced efficacy against resistant strains .
Case Study 1: Anti-Cancer Efficacy
A study investigating a series of thiophene derivatives found that compound 14d not only inhibited colony formation in cancer cells but also reduced cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). The compound's ability to block protein phosphorylation pathways further underscores its potential as an anti-cancer agent .
Case Study 2: Antimicrobial Activity
In another investigation, several thiadiazole derivatives were synthesized and tested against resistant bacterial strains. Notably, compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0078 μg/ml against Staphylococcus epidermidis. This highlights the effectiveness of these compounds in overcoming antibiotic resistance .
Data Summary
| Activity Type | Target Organism/Pathway | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anti-Cancer | HCT116 | 191.1 nM | VEGFR-2 inhibition |
| MCF7 | - | Induction of apoptosis | |
| PC3 | - | ROS production | |
| A549 | - | Cell cycle arrest | |
| Antimicrobial | S. epidermidis | 0.0078 μg/ml | DNA gyrase inhibition |
| E. faecalis | 0.125 μg/ml | Disruption of cell wall synthesis |
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step condensation reactions. Key steps include:
- Thiadiazole-thiazole coupling : Reacting 5-methyl-1,3,4-thiadiazole-2-carbamoyl derivatives with thiophene-3-carboxamide precursors in ethanol or DMF under reflux (70–80°C) .
- Purification : Crystallization from ethanol/water mixtures (4:1) yields high-purity products (64–76% yields) .
- Catalysts : K₂CO₃ or NaOAc enhances nucleophilic substitution efficiency .
- Advanced methods : Ultrasound-assisted synthesis reduces reaction time by 50% and improves yields (e.g., 24–39% to 60–70%) .
Basic: Which spectroscopic techniques are critical for structural characterization?
- IR spectroscopy : Identifies carbonyl (C=O, 1650–1700 cm⁻¹) and thioamide (C-S, 600–700 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.5 ppm for thiophene/thiazole) and methyl groups (δ 2.1–2.5 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 266.4 for C₁₂H₁₄N₂OS₂) and fragmentation patterns .
- HPLC : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Basic: What assays are recommended for initial biological screening?
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus with 50–100 µg/mL concentrations .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values of 10–50 µM .
- Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase or kinase inhibition (IC₅₀ < 1 µM in some analogs) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide moiety enhances anticancer activity by 2–3 fold .
- Heterocycle variation : Replacing thiophene with pyridine reduces antimicrobial efficacy by 40% .
- Methodology : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP .
Advanced: What strategies elucidate the compound’s mechanism of action?
- Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for targets like carbonic anhydrase IX .
- Cellular pathways : Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) in treated cancer cells .
- Receptor binding : Radioligand displacement assays (e.g., μ-opioid receptors for pain management analogs) .
Advanced: How should researchers address contradictory bioactivity data?
- Assay standardization : Compare results across identical cell lines (e.g., HepG2 vs. HT-29) and exposure times (24 vs. 48 hrs) .
- Purity validation : Re-test compounds with HPLC-confirmed purity >99% to exclude impurities as confounding factors .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Advanced: What methods assess chemical stability and reactivity?
- pH stability : Accelerated degradation studies (40°C, pH 1–13) with LC-MS monitoring reveal hydrolysis at pH >10 .
- Electrophilic reactivity : Track thiadiazole ring opening via NMR when treated with nucleophiles (e.g., NaN₃) .
- Photostability : Expose to UV light (254 nm) for 72 hrs; quantify degradation by HPLC .
Advanced: How can computational modeling enhance research efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
